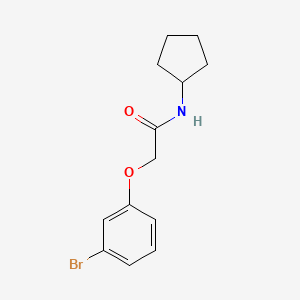![molecular formula C7H12N4OS2 B7807941 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B7807941.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which imparts them with unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide typically involves the following steps:
Preparation of 5-amino-1,3,4-thiadiazole-2-thiol: This intermediate can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of an alkali.
Formation of the Acetamide Derivative: The intermediate is then reacted with propylamine and chloroacetyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient formation of the desired compound. The process involves the use of large reactors, controlled temperature, and continuous monitoring to maintain the quality of the product.
化学反应分析
Types of Reactions: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives at the sulfur or nitrogen atoms.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activity of thiadiazole derivatives has been explored in various studies. They have shown potential as enzyme inhibitors, which can be useful in the development of new drugs.
Medicine: Thiadiazole derivatives, including 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide, have been investigated for their therapeutic properties. They have shown promise in the treatment of diseases such as cancer, diabetes, and bacterial infections.
Industry: In the agricultural industry, thiadiazole derivatives are used as pesticides and herbicides due to their ability to inhibit the growth of pests and weeds.
作用机制
The mechanism by which 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. The exact mechanism may vary depending on the biological system and the specific target involved.
相似化合物的比较
5-Amino-1,3,4-thiadiazole-2-thiol: A closely related compound that serves as an intermediate in the synthesis of the target compound.
N-Propylacetamide derivatives: Other acetamide derivatives with different substituents on the nitrogen atom.
Uniqueness: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and biological activity set it apart from other thiadiazole derivatives.
属性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS2/c1-2-3-9-5(12)4-13-7-11-10-6(8)14-7/h2-4H2,1H3,(H2,8,10)(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGNYNXSMIUYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Methylamino)methyl]benzamide](/img/structure/B7807862.png)
![2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B7807869.png)
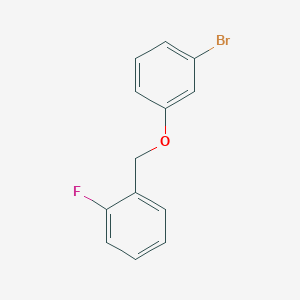
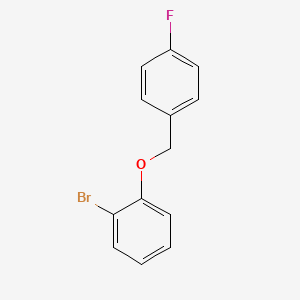

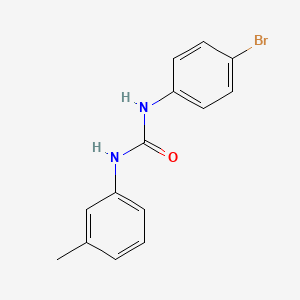
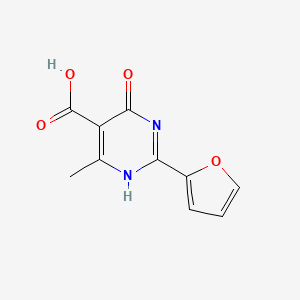
![{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid](/img/structure/B7807925.png)

![1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic Acid](/img/structure/B7807935.png)
